Cas no 2171970-95-7 (3-(2-bromophenyl)cyclobutane-1-thiol)
3-(2-bromophenyl)cyclobutane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromophenyl)cyclobutane-1-thiol
- EN300-1288830
- 2171970-95-7
-
- Inchi: 1S/C10H11BrS/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2
- InChI Key: XNCPNJNCNXEEJC-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C1CC(C1)S
Computed Properties
- Exact Mass: 241.97648g/mol
- Monoisotopic Mass: 241.97648g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 1Ų
3-(2-bromophenyl)cyclobutane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288830-1.0g |
3-(2-bromophenyl)cyclobutane-1-thiol |
2171970-95-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288830-50mg |
3-(2-bromophenyl)cyclobutane-1-thiol |
2171970-95-7 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1288830-100mg |
3-(2-bromophenyl)cyclobutane-1-thiol |
2171970-95-7 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1288830-250mg |
3-(2-bromophenyl)cyclobutane-1-thiol |
2171970-95-7 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1288830-500mg |
3-(2-bromophenyl)cyclobutane-1-thiol |
2171970-95-7 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1288830-1000mg |
3-(2-bromophenyl)cyclobutane-1-thiol |
2171970-95-7 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1288830-2500mg |
3-(2-bromophenyl)cyclobutane-1-thiol |
2171970-95-7 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1288830-5000mg |
3-(2-bromophenyl)cyclobutane-1-thiol |
2171970-95-7 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1288830-10000mg |
3-(2-bromophenyl)cyclobutane-1-thiol |
2171970-95-7 | 10000mg |
$4236.0 | 2023-10-01 |
3-(2-bromophenyl)cyclobutane-1-thiol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-(2-bromophenyl)cyclobutane-1-thiol
Research Brief on 3-(2-bromophenyl)cyclobutane-1-thiol (CAS: 2171970-95-7) in Chemical Biology and Pharmaceutical Applications
3-(2-bromophenyl)cyclobutane-1-thiol (CAS: 2171970-95-7) is a specialized organic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This thiol-containing cyclobutane derivative, characterized by a brominated phenyl ring, serves as a versatile intermediate in medicinal chemistry, particularly in the development of small-molecule inhibitors and covalent modifiers. Recent studies have explored its role in targeted protein degradation, enzyme inhibition, and as a building block for novel drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a covalent warhead in the design of KRAS G12C inhibitors, leveraging its thiol group for selective binding to mutant cysteine residues. The research team synthesized a series of analogs using 3-(2-bromophenyl)cyclobutane-1-thiol as a core scaffold, achieving nanomolar potency against oncogenic KRAS variants while maintaining favorable pharmacokinetic properties. This work represents a significant advancement in addressing previously "undruggable" cancer targets.
In parallel investigations, the compound's photophysical properties have been exploited for developing fluorescent probes in cellular imaging applications. The bromophenyl moiety enables facile derivatization through cross-coupling reactions, while the cyclobutane ring provides conformational constraint that enhances binding specificity. A recent ACS Chemical Biology publication highlighted its incorporation into activity-based probes for monitoring thiol-reactive enzymes in live cells, demonstrating superior cell permeability compared to linear thiol counterparts.
From a synthetic chemistry perspective, innovative methodologies have emerged for the efficient production of 3-(2-bromophenyl)cyclobutane-1-thiol. A 2024 Organic Process Research & Development report detailed a continuous-flow approach that improves yield (82%) and purity (>99%) while reducing hazardous waste generation compared to traditional batch synthesis. This advancement addresses previous challenges in scaling up production for preclinical development.
The compound's safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics have been systematically evaluated in recent preclinical studies. While demonstrating generally favorable pharmacokinetics, researchers have noted the need for structural optimization to mitigate potential off-target thiol reactivity, as discussed in a recent Drug Metabolism and Disposition publication. These findings are informing the design of next-generation derivatives with improved selectivity.
Emerging applications extend beyond oncology, with recent investigations exploring 3-(2-bromophenyl)cyclobutane-1-thiol's potential in neurodegenerative disease therapeutics. Its ability to cross the blood-brain barrier and modulate protein aggregation pathways has positioned it as a promising scaffold for tauopathy interventions, as evidenced by preliminary results presented at the 2024 International Conference on Alzheimer's Disease.
As research progresses, the compound's unique combination of structural features continues to reveal new opportunities in chemical biology and drug discovery. Future directions include exploration of its use in PROTAC (PROteolysis TArgeting Chimera) design and as a platform for developing covalent fragment libraries. The growing body of work surrounding 3-(2-bromophenyl)cyclobutane-1-thiol underscores its importance as a multifaceted tool in modern medicinal chemistry and its potential to contribute to breakthrough therapies across multiple disease areas.
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